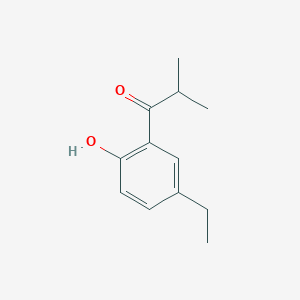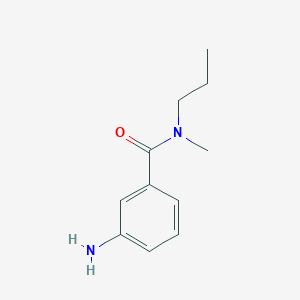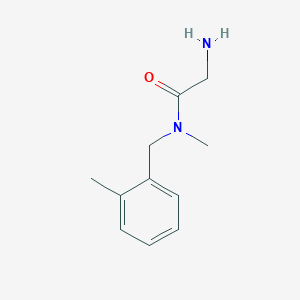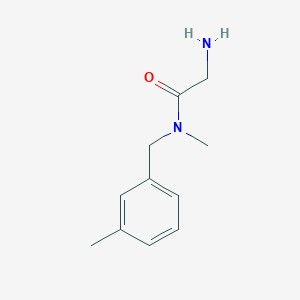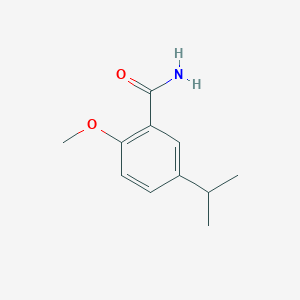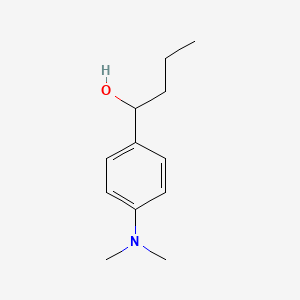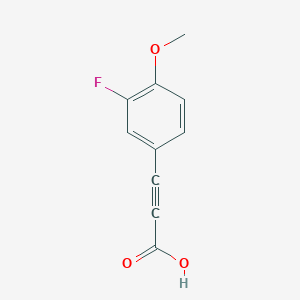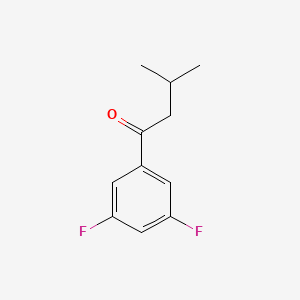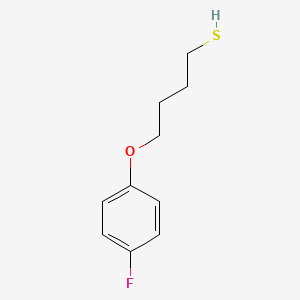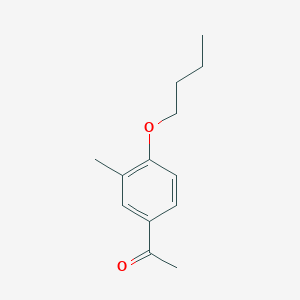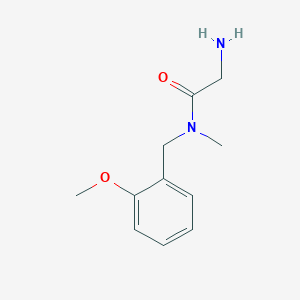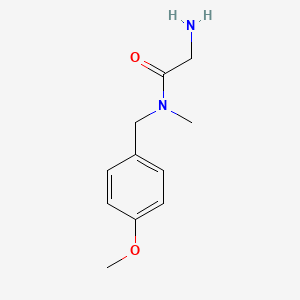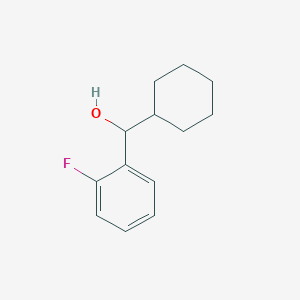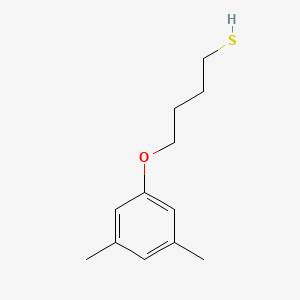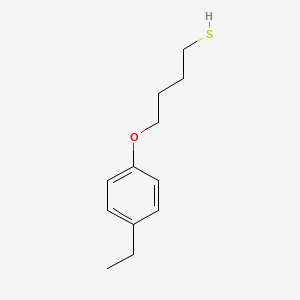
4-(4-Ethylphenoxy)butane-1-thiol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-Ethylphenoxy)butane-1-thiol is an organic compound characterized by its unique structure, which includes a butane backbone with a thiol group (-SH) at one end and a 4-ethylphenoxy group attached to the other end
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with 4-ethylphenol and butane-1-thiol as the primary starting materials.
Reaction Conditions: The reaction involves a nucleophilic substitution where the hydroxyl group of 4-ethylphenol is replaced by the thiol group of butane-1-thiol. This reaction is usually carried out in the presence of a strong base, such as sodium hydride (NaH), and a suitable solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods:
Large-Scale Synthesis: On an industrial scale, the synthesis of this compound is performed using continuous flow reactors to ensure consistent product quality and efficiency.
Purification: The crude product is purified through distillation or recrystallization techniques to achieve the desired purity level.
Types of Reactions:
Oxidation: this compound can undergo oxidation to form the corresponding disulfide or sulfonic acid derivatives.
Reduction: Reduction reactions can convert the thiol group to a thioether.
Substitution: The thiol group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and iodine (I2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophiles such as alkyl halides are used in substitution reactions.
Major Products Formed:
Disulfides: Resulting from the oxidation of the thiol group.
Thioethers: Formed through the reduction of the thiol group.
Substituted Derivatives: Various substituted products depending on the electrophile used.
科学研究应用
4-(4-Ethylphenoxy)butane-1-thiol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used as a probe in biochemical studies to investigate thiol-reactive processes.
Industry: It is used in the production of polymers and other materials that require thiol-functionalized compounds.
作用机制
The mechanism by which 4-(4-Ethylphenoxy)butane-1-thiol exerts its effects involves its interaction with thiol-reactive sites on proteins or enzymes. The thiol group can form disulfide bonds, which are crucial in stabilizing protein structures and facilitating biochemical reactions.
Molecular Targets and Pathways:
Thiol-Containing Enzymes: The compound can interact with enzymes that have cysteine residues in their active sites.
Disulfide Bond Formation: This interaction can lead to the formation of disulfide bonds, which are important in protein folding and stability.
相似化合物的比较
4-(4-Methylphenoxy)butane-1-thiol
4-(4-Propylphenoxy)butane-1-thiol
4-(4-Butylphenoxy)butane-1-thiol
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
属性
IUPAC Name |
4-(4-ethylphenoxy)butane-1-thiol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18OS/c1-2-11-5-7-12(8-6-11)13-9-3-4-10-14/h5-8,14H,2-4,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLYJAQAGBCFYOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCCCCS |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
